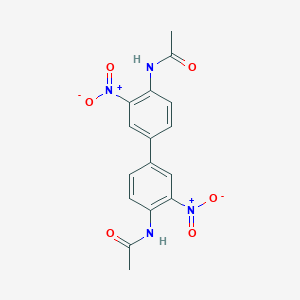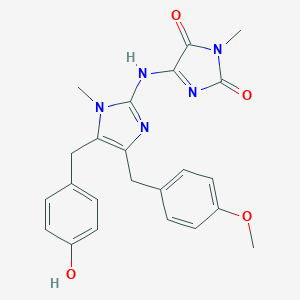
メチルイソフェルラート
説明
Methyl isoferulate, also known as Methyl isoferulate, is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl isoferulate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl isoferulate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. リトスベルム酸および関連するノルおよびネオリグナン類の生合成 メチルイソフェルラートは、リトスベルム酸および関連するノルおよびネオリグナン類の生合成を理解するための研究で使用されてきました . メチルイソフェルラートとFeCl3またはAg2Oとの反応が研究されており、生合成過程についての洞察を提供しています .
酵素的酸化
メチルイソフェルラートは、酵素的酸化研究で使用できます。 例えば、フェルラ酸(関連化合物)のマイセリオフォラ・サーモフィラ・ラッカーゼによる酸化は、環境に優しい手順として行われました . このプロセスは、メチルイソフェルラートにも適用できる可能性があります。
有機酸の生産
有機化合物であるメチルイソフェルラートは、有機酸生産に関連する研究で使用できます。 フマル酸、L-リンゴ酸、クエン酸の生産に関する研究が行われており、これらは酸化的なトリカルボン酸(TCA)サイクルの中間体です .
ラジカルフラグメンテーション研究
メチルイソフェルラートは、ラジカルフラグメンテーションに関連する研究で使用できます。 例えば、脱プロトン化されたフェルラ酸およびイソフェルラ酸からのメチルラジカルの脱離が研究されています . この研究は、偶数電子イオンから奇数電子イオンがどのように形成されるかを理解するのに役立ちます .
ネオリグナン類の合成
メチルイソフェルラートは、ネオリグナン類の全合成で使用できます . ネオリグナン類は、植物に存在する二次代謝産物の種類であり、さまざまな生物活性を持ちます。
ホモリティック開裂における異性体効果
メチルイソフェルラートは、ホモリティック開裂における異性体効果を研究するために使用できます。 フェルラ酸とイソフェルラ酸の衝突誘起解離における異なる挙動に関する研究が行われています .
将来の方向性
作用機序
Target of Action
Methyl isoferulate is a compound that has been isolated from various plant species
Mode of Action
It is known that the compound is isolated from the leaves of certain plants , suggesting it may play a role in plant metabolism or defense.
Biochemical Pathways
It is possible that the compound may interact with various biochemical pathways given its presence in diverse plant species . .
生化学分析
Biochemical Properties
Methyl isoferulate is known to participate in biochemical reactions. It has been found in the alkaloid fraction of the plant Withania somnifera, indicating its potential interaction with other biomolecules
Cellular Effects
Related compounds have shown antioxidant and anti-proliferative properties , suggesting that Methyl isoferulate may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that the methyl radical elimination from Methyl isoferulate may involve the electronic excitation of a transient structure . This suggests that Methyl isoferulate may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.
特性
IUPAC Name |
methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOUXXZZFFBBW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-82-8 | |
| Record name | Methyl isoferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential of methyl isoferulate as an antiviral agent?
A1: Research suggests that methyl isoferulate might hold potential as an antiviral agent, specifically against influenza. A study utilizing molecular docking and molecular dynamics simulations identified methyl isoferulate as a potential inhibitor of the influenza M2 channel. [] This channel is crucial for viral replication, and blocking its activity could hinder the virus's ability to spread. Further research, including in vitro and in vivo studies, is needed to confirm these preliminary findings and explore its potential therapeutic applications.
Q2: Has methyl isoferulate been isolated from any plant sources?
A2: Yes, methyl isoferulate has been isolated from several plant sources. It was identified in the stems and leaves of Nauclea officinalis, a plant traditionally used in Chinese medicine. [] Additionally, it was found in the male inflorescence of Populus canadensis Moench., commonly known as the Canadian poplar. [] These findings highlight the presence of methyl isoferulate in diverse plant species and its potential relevance in traditional medicine practices.
Q3: How does the structure of methyl isoferulate influence its reactivity?
A3: The structure of methyl isoferulate plays a key role in its reactivity. A study investigating the oxidation of propenoidic phenols found that methyl isoferulate, unlike its isomer methyl ferulate, did not undergo oxidation in the presence of a cobalt(II) catalyst and molecular oxygen. [] This difference in reactivity can be attributed to the position of the methoxy group on the aromatic ring, influencing the electron-donor properties and subsequent radical formation. [] This highlights the importance of structural features in dictating the chemical behavior of methyl isoferulate.
Q4: Are there any hypotheses regarding the biosynthesis of compounds related to methyl isoferulate?
A4: Yes, there are hypotheses related to the biosynthesis of compounds structurally similar to methyl isoferulate. Studies investigating the reaction of methyl isoferulate with ferric chloride (FeCl3) or silver oxide (Ag2O) have provided insights into the potential biosynthetic pathways of lithospermic acids and related nor- and neolignans. [, ] These reactions mimic possible enzymatic processes in plants, shedding light on the formation of complex natural products from simpler precursors like methyl isoferulate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)




![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

